1-Iodo-3-phenylpropane
Overview
Description
1-Iodo-3-phenylpropane, also known as 3-iodopropylbenzene, is an organic compound with the molecular formula C9H11I. It is a colorless to pale yellow liquid that is used in various chemical reactions and research applications. The compound consists of a benzene ring attached to a three-carbon chain, which is further bonded to an iodine atom.
Scientific Research Applications
1-Iodo-3-phenylpropane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules, where it acts as an intermediate in the synthesis of drug candidates.
Material Science: This compound is employed in the preparation of functionalized materials and polymers with specific properties.
Mechanism of Action
Target of Action
1-Iodo-3-phenylpropane, also known as 3-Iodopropylbenzene , is a chemical compound with the molecular formula C9H11I
Mode of Action
It is known that iodinated organic compounds like this compound can participate in various chemical reactions, such as electrophilic aromatic substitution . In this type of reaction, the electrophile (in this case, the iodine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s physical properties, such as its density of1.530 g/mL at 25 °C
and its refractive index of n20/D 1.5820
, may influence its pharmacokinetic behavior.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its light sensitivity suggests that exposure to light could affect its stability and activity. Moreover, its solubility in chloroform and very slight solubility in methanol suggest that the solvent environment could also impact its action.
Preparation Methods
1-Iodo-3-phenylpropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropanol with iodine and phosphorus trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen, and requires heating to facilitate the formation of the desired product . Another method involves the use of 3-phenylpropyl bromide, which is reacted with sodium iodide in acetone to produce this compound through a nucleophilic substitution reaction .
Chemical Reactions Analysis
1-Iodo-3-phenylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, to form different substituted products.
Reduction Reactions: The compound can be reduced to 3-phenylpropane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Comparison with Similar Compounds
1-Iodo-3-phenylpropane can be compared with other similar compounds, such as:
1-Bromo-3-phenylpropane: Similar to this compound, but with a bromine atom instead of iodine.
3-Iodopropylbenzene: Another name for this compound, highlighting its structural similarity.
1-Chloro-3-phenylpropane: Contains a chlorine atom instead of iodine, making it even less reactive than the bromo and iodo analogs.
This compound stands out due to the high reactivity of the carbon-iodine bond, making it a valuable intermediate in various chemical reactions and research applications.
Properties
IUPAC Name |
3-iodopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKJSPKMTWLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194110 | |
Record name | Benzene, (3-iodopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4119-41-9 | |
Record name | Benzene, (3-iodopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004119419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (3-iodopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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